molecular formula C18H17N3O6S B4138201 N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate

N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate

Cat. No. B4138201
M. Wt: 403.4 g/mol
InChI Key: NUMSJZBPAPWFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate, also known as FFA-1 antagonist, is a chemical compound that has been extensively studied for its potential use in the treatment of type 2 diabetes. This compound acts as an antagonist of the free fatty acid receptor 1 (FFA-1), which is believed to play a role in regulating glucose and lipid metabolism. In

Mechanism of Action

N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate antagonist works by blocking the activation of the free fatty acid receptor 1 (N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate). This receptor is known to play a role in regulating glucose and lipid metabolism. By blocking N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate, N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate antagonist may improve insulin sensitivity and reduce glucose levels in the blood.
Biochemical and Physiological Effects:
N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate antagonist has been shown to have several biochemical and physiological effects. Studies have found that N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate antagonist improves glucose tolerance, reduces glucose levels in the blood, and improves insulin sensitivity. N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate antagonist has also been shown to reduce lipid accumulation in the liver and improve lipid metabolism.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate antagonist is its potential use in the development of new diabetes treatments. However, there are also limitations to using N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate antagonist in lab experiments. For example, the compound may have off-target effects that could interfere with the interpretation of experimental results. Additionally, the compound may have limited bioavailability or stability, which could limit its use in certain experiments.

Future Directions

For research include the development of new and more potent N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate antagonists, investigation of long-term effects, and exploration of combination treatments and other metabolic disorders.

Scientific Research Applications

N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate antagonist has been the subject of numerous scientific studies, with a focus on its potential use in the treatment of type 2 diabetes. One study found that N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate antagonist improved glucose tolerance and insulin sensitivity in mice fed a high-fat diet. Another study showed that N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate antagonist reduced glucose levels in diabetic rats. These studies suggest that N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate antagonist may be a promising target for the development of new diabetes treatments.

properties

IUPAC Name

N-[3-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S.C2H2O4/c1-11(20)18-13-5-2-4-12(8-13)15-10-22-16(19-15)17-9-14-6-3-7-21-14;3-1(4)2(5)6/h2-8,10H,9H2,1H3,(H,17,19)(H,18,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMSJZBPAPWFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NCC3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate
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N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate
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N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate
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N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate
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N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate
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N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate

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